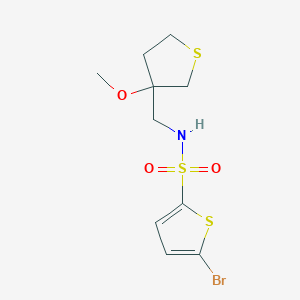

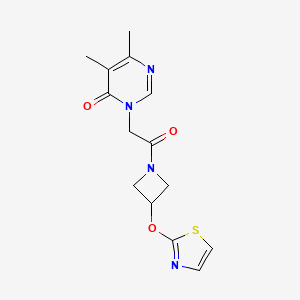

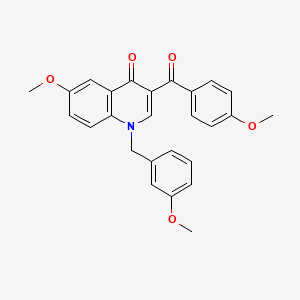

5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Urease Inhibition and Antibacterial Applications

A study by Noreen et al. (2017) outlines a facile synthesis method for thiophene sulfonamide derivatives, including structures related to 5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, via Suzuki cross coupling reaction. These compounds displayed significant urease inhibition activity, with specific derivatives showing higher activity than the standard thiourea, suggesting potential applications in treating diseases caused by urease-producing bacteria. Additionally, these derivatives exhibited hemolytic and antibacterial activities, indicating their potential as antibacterial agents (Noreen et al., 2017).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiophene sulfonamide-related groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yields make them suitable as Type II photosensitizers, which are vital for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

CCR4 Receptor Antagonists Discovery

A study by Kindon et al. (2017) on the discovery of potent and bioavailable CCR4 receptor antagonists identified a hit compound, N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1, from a high-throughput screen. This compound, related to 5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, served as an excellent starting point for the development of CCR4 receptor antagonist candidate drugs, highlighting the potential of thiophene sulfonamide derivatives in developing treatments for conditions mediated by the CCR4 receptor (Kindon et al., 2017).

Solubilization and Partitioning Studies

Research by Saeed et al. (2017) explored the solubilization of thiophene derivatives, such as 5-bromothiophene-2-sulfonamide, by micellar solutions of the anionic surfactant Sodium dodecyl sulphate (SDS). This study provides insights into the interactions between thiophene sulfonamide derivatives and surfactants, which could have implications for their formulation and delivery in pharmaceutical applications (Saeed et al., 2017).

作用機序

Mode of Action

It’s known that thiophene derivatives, like this compound, often undergo electrophilic substitution reactions, primarily at the 2-position . This suggests that the compound might interact with its targets through electrophilic substitution, but this is speculative and needs further investigation.

特性

IUPAC Name |

5-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVCKZRCJGELIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)

![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)

![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)

![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)